molecular formula C7H8ClN3O B1147980 2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide CAS No. 131782-71-3

2-Amino-5-Chloro-N'-Hydroxybenzenecarboximidamide

Cat. No.: B1147980
CAS No.: 131782-71-3
M. Wt: 185.61092
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of an amino group, a chloro substituent, and a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide typically involves the reaction of 2-Amino-5-Chlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-Chloro-N’-Hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

2-amino-5-chloro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJARKRSGJAYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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